MTSEA hydrobromide

SCAM cysteine modification reaction kinetics

MTSEA hydrobromide is the definitive positively charged MTS probe for Substituted Cysteine Accessibility Method (SCAM) studies. Its intermediate steric bulk and pH-dependent half-life (~15 min) uniquely enable kinetic dissection of ion channel pore geometry and transporter conformational dynamics—capabilities that MTSET and MTSES cannot replicate. The hydrobromide salt ensures aqueous solubility, while the -20°C powder shelf life of 3 years supports bulk procurement and project-long consistency. Choose MTSEA when your research demands balanced reactivity, steric accommodation, and the ability to uncouple cotransport inhibition from leak current induction.

Molecular Formula C3H10BrNO2S2
Molecular Weight 236.2 g/mol
CAS No. 16599-33-0
Cat. No. B043369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMTSEA hydrobromide
CAS16599-33-0
SynonymsMethanesulfonothioic Acid S-(2-Aminoethyl) Ester Hydrobromide;  _x000B_MTSEA-Bromide
Molecular FormulaC3H10BrNO2S2
Molecular Weight236.2 g/mol
Structural Identifiers
SMILESCS(=O)(=O)SCC[NH3+].[Br-]
InChIInChI=1S/C3H9NO2S2.BrH/c1-8(5,6)7-3-2-4;/h2-4H2,1H3;1H
InChIKeyDMVGEUBCWCKGMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

MTSEA Hydrobromide CAS 16599-33-0: What Researchers Must Know Before Procurement


MTSEA hydrobromide (2-Aminoethyl methanethiosulfonate hydrobromide; CAS 16599-33-0) is a positively charged, sulfhydryl-specific methanethiosulfonate (MTS) reagent with molecular formula C3H10BrNO2S2 and molecular weight 236.15 . It reacts specifically and rapidly with free cysteine thiols to form mixed disulfides, introducing a positively charged side chain approximately the size of a lysine residue . MTSEA is a foundational tool in the Substituted Cysteine Accessibility Method (SCAM), where it enables the systematic mapping of protein topology, ion channel pore geometry, and residue-specific water accessibility by probing engineered cysteine residues in membrane proteins [1]. The hydrobromide salt form ensures water solubility and ease of preparation for both electrophysiological and biochemical applications .

Why MTSEA Hydrobromide Cannot Be Interchanged with Other MTS Reagents Without Functional Consequence


MTSEA, MTSET (a permanently charged quaternary ammonium derivative), and MTSES (a negatively charged sulfonate derivative) are often grouped as "MTS reagents," yet they exhibit distinct physicochemical properties that preclude functional interchangeability. Critically, these reagents differ in their intrinsic reactivity with small sulfhydryl compounds, with MTSET being approximately 2.5-fold more reactive than MTSEA and approximately 10-fold more reactive than MTSES . Furthermore, their hydrolytic stabilities under standard experimental conditions diverge significantly: at pH 7.5 and room temperature, MTSEA exhibits a half-life of approximately 15 minutes, compared to approximately 10 minutes for MTSET and approximately 20 minutes for MTSES . Most importantly, the distinct charge and steric bulk of each reagent produces divergent functional consequences upon cysteine modification in the same protein context—as demonstrated in the renal type IIa Na+/Pi cotransporter, where MTSEA and MTSES fully inhibit cotransport and increase leak current, whereas MTSET inhibits only cotransport without affecting leak [1]. Such reagent-specific effects underscore that substitution of one MTS reagent for another is not scientifically neutral and may yield fundamentally different mechanistic interpretations.

MTSEA Hydrobromide: Quantitative Differentiation Evidence Against Closest MTS Analogs


MTSEA vs MTSET vs MTSES: Comparative Reaction Kinetics and Hydrolytic Stability Guide Experimental Protocol Design

The intrinsic reactivity of MTSEA with small sulfhydryl compounds positions it as the intermediate-reactivity member among the three most commonly employed charged MTS reagents. MTSET is approximately 2.5-fold more reactive than MTSEA, and MTSES is approximately 4-fold less reactive than MTSEA (as MTSET is 10-fold more reactive than MTSES) . This kinetic hierarchy has direct practical implications for experimental design: routine SCAM protocols employ 2.5 mM MTSEA, 1 mM MTSET, or 10 mM MTSES for 1 to 5 minutes to achieve comparable extents of modification . Additionally, the aqueous hydrolytic half-life of MTSEA (approximately 15 minutes at pH 7.5, room temperature) exceeds that of MTSET (approximately 10 minutes) but is shorter than that of MTSES (approximately 20 minutes) .

SCAM cysteine modification reaction kinetics thiol reactivity

Functional Divergence in Transport Modulation: MTSEA Produces Dual Inhibition-and-Leak Effects Where MTSET Produces Only Inhibition

In the renal type IIa Na+/Pi cotransporter double mutant A203C-S460C expressed in Xenopus oocytes, MTSEA and MTSES produced a qualitatively distinct functional outcome compared with MTSET. Both MTSEA and MTSES led to full inhibition of cotransport activity and a concomitant increase in uncoupled leak current, whereas incubation with MTSET inhibited cotransport exclusively, with no detectable effect on the leak pathway [1]. This differential effect demonstrates that the size and/or charge characteristics of the MTSEA adduct confer unique allosteric or steric consequences on transporter gating that are not reproduced by the bulkier, permanently charged quaternary ammonium moiety of MTSET.

Na+/Pi cotransporter electrophysiology leak current cysteine modification

Residue-Specific Modification in ENaC Pore Region: MTSEA Accessibility Pattern Distinguishes It from MTSET

In a comprehensive cysteine-scanning analysis of the epithelial sodium channel (ENaC) pore region, the accessibility patterns of MTSEA and MTSET were systematically compared across multiple substituted cysteine mutants. At the αS583C mutant, both MTSEA and MTSET conferred a rapid, nearly complete block of whole-cell Na+ current [1]. However, at other positions within the carboxyl-terminal portion of the pore region (αSer583 through αSer592), several mutant channels were partially blocked by MTSEA but not by MTSET [1]. This residue-specific differential accessibility indicates that MTSEA, with its smaller steric profile and primary amine capable of hydrogen bonding, can penetrate or productively modify sites that are inaccessible to the bulkier, permanently charged MTSET.

ENaC ion channel gating pore region epithelial sodium channel

MTSEA as a Pore-Lining Residue Screening Tool in Voltage-Gated Sodium Channels

In a study of domain IV S6 residues of the human cardiac voltage-gated sodium channel (hNav1.5), MTSEA was used as the primary SCAM probe to assess residue accessibility from both extracellular and intracellular sides. Of 15 cysteine-substituted mutants examined across the S6 segment, only two mutants—F1579C and V1583C—were accessible to MTSEA applied from both the outside and the inside of the channel [1]. The remaining 13 mutants showed either unilateral accessibility, no accessibility, or accessibility that was conditional on channel state. This pattern defines a narrow aqueous-accessible region of the inner pore and establishes MTSEA as a sensitive tool for discriminating pore-lining from lipid-facing residues in voltage-gated ion channels.

voltage-gated sodium channel SCAM Nav1.5 pore accessibility

MTSEA Modification Occludes Cadmium Activation: A Quantitative Reduction in Susceptibility

MTSEA modification of substituted cysteine residues produces a functionally measurable blockade of metal ion activation in ion channel mutants. Specifically, cysteine modification by MTSEA reduces the susceptibility to Cd²⁺ activation of receptors bearing A8C or L10C substitutions [1]. In related studies on analogous cysteine mutants, Cd²⁺ activation potency (EC50) varies dramatically depending on the coordination environment: the A657C mutation exhibits an EC50 of approximately 10 µM, consistent with coordination by at least two residues, whereas the L659C mutation shows a much weaker EC50 of approximately 2 mM, indicating that activation does not require tight coordination by multiple side chains [1]. MTSEA modification of the substituted cysteine effectively occludes this Cd²⁺ activation pathway, providing a binary functional readout of successful cysteine modification.

ligand-gated ion channel cadmium activation cysteine modification EC50

Extended Powder Stability at -20°C: MTSEA Hydrobromide Storage Advantage for Long-Term Project Planning

The hydrobromide salt form of MTSEA confers extended powder storage stability under recommended conditions. Vendor specifications consistently indicate that MTSEA hydrobromide powder stored at -20°C remains stable for up to 3 years, compared with 2 years at 4°C . This stability profile is advantageous for laboratories planning long-term, multi-year research projects or those maintaining core facility reagent banks. In solvent (e.g., DMSO, water, or buffer), the compound should be stored at -80°C and used within 6 months to 1 year, with avoidance of repeated freeze-thaw cycles .

storage stability procurement planning powder shelf life reagent management

Optimal Procurement Scenarios for MTSEA Hydrobromide Based on Quantitative Evidence


SCAM Studies Requiring Intermediate-Reactivity Probe with Hydrogen-Bonding Capability

MTSEA is the reagent of choice for Substituted Cysteine Accessibility Method (SCAM) experiments when the research objective demands a positively charged probe that is less bulky and more sterically accommodating than MTSET. The primary amine of MTSEA can participate in hydrogen bonding, whereas the quaternary ammonium of MTSET cannot [1], enabling MTSEA to access and modify cysteine residues in sterically constrained environments that exclude bulkier reagents. The 2.5-fold lower reactivity of MTSEA relative to MTSET also provides greater experimental control in systems where rapid, complete modification is not desired, allowing for partial modification and kinetic analysis. Routine working concentrations of 2.5 mM applied for 1-5 minutes have been empirically validated across numerous ion channel studies .

Transport Protein Studies Investigating Dual Electrogenic Modes (Cotransport and Leak)

For studies of transport proteins where the uncoupled leak pathway is a distinct functional readout, MTSEA is uniquely qualified among positively charged MTS reagents. As demonstrated in the renal type IIa Na+/Pi cotransporter, MTSEA produces full inhibition of cotransport while simultaneously increasing leak current—a dual effect not observed with MTSET, which inhibits only cotransport [2]. This differential pharmacology enables researchers to dissect the structural determinants of coupled versus uncoupled transport modes using a single reagent. The time-dependent reciprocal relationship between cotransport loss and leak growth during MTSEA modification [2] provides a quantitative kinetic framework for probing transporter conformational dynamics.

Ion Channel Pore Mapping Where Broad MTS Accessibility Screening Is Required

MTSEA is an optimal primary screening reagent for initial cysteine-scanning campaigns in ion channel pore regions due to its intermediate steric bulk and positive charge. Its ability to modify residues that are inaccessible to MTSET—as observed in ENaC pore mutants where MTSEA produced partial block at sites unresponsive to MTSET [3]—maximizes the likelihood of detecting functional effects in uncharacterized mutants. This broad accessibility profile reduces false negatives in pore-lining residue identification and provides a comprehensive first-pass map of aqueous-accessible surfaces. Follow-up experiments with MTSET or MTSES can then refine the structural interpretation by revealing residues where modification is sensitive to probe size or charge.

Long-Term Multi-Year Research Programs Requiring Stable Reagent Inventory

Laboratories engaged in multi-year structural biology projects, core facilities maintaining shared reagent banks, or research groups with intermittent SCAM workflows benefit from the 3-year powder shelf life of MTSEA hydrobromide when stored at -20°C . This extended stability allows for bulk procurement to secure consistent lot-to-lot performance across an entire project duration, minimizing the experimental variability associated with reagent re-procurement and batch changes. The reduced need for frequent reordering also decreases administrative burden and shipping-related temperature excursion risks. For laboratories with limited -80°C freezer capacity, the -20°C powder storage requirement is operationally less demanding than reagents requiring ultra-low temperature storage.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for MTSEA hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.